Amidepsine A

Vue d'ensemble

Description

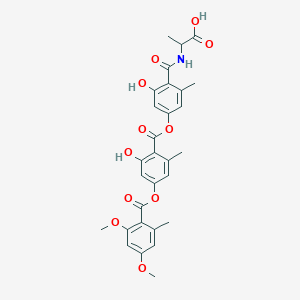

Amidepsine A is a compound identified as a diacylglycerol acyltransferase (DGAT) inhibitor, which was isolated from the fungus Humicola sp. FO-2942. The structure of amidepsine A was elucidated through various spectroscopic methods, including NMR measurements, and was found to be 2-hydroxy-4-[[2-hydroxy-4-[(2,4-dimethoxy-6-methylbenzoyl)oxy]6-methylbenzoyl]oxy]-6-methylbenzoic acid N-alanine amide .

Synthesis Analysis

The total synthesis of amidepsine B, which is closely related to amidepsine A, has been achieved, and this synthetic study led to the revision of the previously assigned stereostructure of the natural product . Although the synthesis of amidepsine A is not explicitly detailed, the methodologies used in the synthesis of amidepsine B could provide insights into potential synthetic routes for amidepsine A.

Molecular Structure Analysis

The molecular structure of amidepsine A is characterized by a complex arrangement of hydroxy, methoxy, and methyl groups attached to a benzene ring, which is further linked to an alanine amide moiety. The elucidation of its structure was accomplished through comprehensive spectroscopic studies .

Chemical Reactions Analysis

Amidepsine A, as an amide, could potentially undergo various chemical reactions typical for this functional group. The literature provides insights into the activation and transformation of amides, such as the Buchwald-Hartwig cross-coupling of amides , transamidation , and direct amidation of alkyl esters . These reactions are facilitated by transition metal catalysis, which can selectively cleave the N-C bond of the amide, allowing for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of amidepsine A are not explicitly detailed in the provided papers. However, the general properties of amides can be inferred, such as their resistance to nucleophilic attack due to resonance stability . The presence of multiple hydroxy and methoxy groups in amidepsine A suggests it may have specific solubility characteristics in various solvents, which could be relevant for its biological activity and potential pharmaceutical applications.

Applications De Recherche Scientifique

- Summary of the Application : Amidepsine A is a fungal metabolite isolated from the culture broth of Humicola sp. FO-2942 . It has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme that catalyzes the final step in triglyceride synthesis . This makes it a potential tool for studying metabolic disorders related to obesity and insulin resistance .

- Methods of Application or Experimental Procedures : The production of Amidepsine A involves the fermentation of the fungus Humicola sp. FO-2942 . The fungus is grown in a specific medium, and the resulting broth is extracted with acetone and ethyl acetate to yield Amidepsine A . The compound is then used to inhibit DGAT activity in rat liver microsomes .

- Results or Outcomes : Amidepsine A has been shown to inhibit DGAT activity with an IC50 of 10.2 µM in rat liver microsomes . It also inhibits triacylglycerol formation in Raji cells with an IC50 value of 15.5 µM .

Safety And Hazards

Propriétés

IUPAC Name |

2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO11/c1-13-8-18(10-20(31)23(13)26(33)30-16(4)27(34)35)40-28(36)24-14(2)9-19(11-21(24)32)41-29(37)25-15(3)7-17(38-5)12-22(25)39-6/h7-12,16,31-32H,1-6H3,(H,30,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGKRCPZJSNFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amidepsine A | |

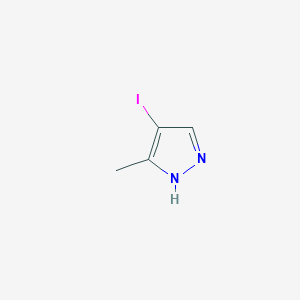

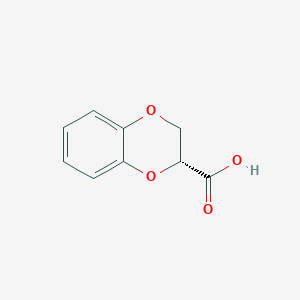

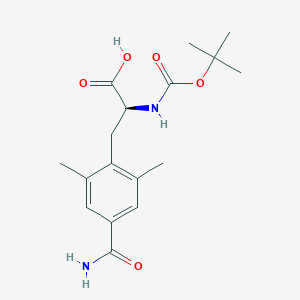

Retrosynthesis Analysis

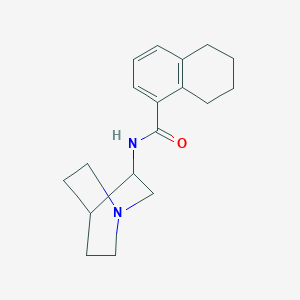

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate](/img/structure/B103839.png)